molecular formula C15H11FN2OS B2760148 2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 899989-40-3

2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B2760148
CAS No.: 899989-40-3
M. Wt: 286.32
InChI Key: SLNJBZXJOTZNGA-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a 3-fluorobenzyl group and a thiophen-2-yl group

Scientific Research Applications

2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: The 3-fluorobenzyl and thiophen-2-yl groups are introduced through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and thiophenes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, thiophenes, and various nucleophiles/electrophiles are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups or replace existing ones.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
  • 2-(3-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
  • 2-(3-methylbenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Uniqueness

2-(3-fluorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-12-4-1-3-11(9-12)10-18-15(19)7-6-13(17-18)14-5-2-8-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNJBZXJOTZNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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